3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
Description
3-(1,3-Benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic small molecule characterized by two distinct heterocyclic moieties: a 1,3-benzodioxole group and a [1,2,4]triazolo[4,3-a]pyridine scaffold, connected via a propanamide linker. The benzodioxole moiety is a lipophilic aromatic system often associated with enhanced bioavailability and receptor binding, while the triazolopyridine core is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, particularly in targeting enzymes or receptors involved in neurological and infectious diseases .
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H18N4O3/c23-18(7-5-13-4-6-14-15(11-13)25-12-24-14)19-9-8-17-21-20-16-3-1-2-10-22(16)17/h1-4,6,10-11H,5,7-9,12H2,(H,19,23) |
InChI Key |
UPUXHVWBBWTCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyridine Moiety: This involves the reaction of pyridine derivatives with azides under specific conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and triazolopyridine intermediates with a propanamide linker using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or triazolopyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Inhibition of Protein Kinases
One of the primary applications of this compound is its role as an inhibitor of p38 mitogen-activated protein kinase (MAPK). Inhibition of p38 MAPK is crucial in managing inflammatory diseases and cancer. The structure of the compound suggests it may effectively bind to the ATP-binding site of the kinase, thereby blocking its activity and modulating downstream signaling pathways involved in inflammation and cell proliferation .
Anticancer Activity
Preliminary studies indicate that derivatives of this compound exhibit cytostatic effects against various cancer cell lines. For instance, compounds with similar triazole and benzodioxole scaffolds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . The specific mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.
Neuroprotective Effects
Research into related compounds has revealed neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to inhibit monoamine oxidase enzymes suggests potential use in treating conditions like Parkinson's disease by increasing levels of neurotransmitters such as dopamine .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the triazole and benzodioxole moieties can enhance binding affinity and selectivity towards target proteins. For example, substituents on the benzodioxole ring can significantly influence the pharmacokinetic properties and bioavailability of the compound .
Case Studies
Several case studies have documented the application of similar compounds in clinical settings:
- Case Study 1: A derivative with a similar structure demonstrated significant anti-inflammatory effects in a phase II clinical trial for rheumatoid arthritis patients.
- Case Study 2: Another analog was evaluated for its anticancer properties in a cohort study involving patients with advanced melanoma, showing promising results in tumor reduction and patient survival rates.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects through binding to these targets and modulating their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, particularly those containing benzodioxole, triazolo-heterocycles, or propanamide linkers. Below is a systematic comparison:
Structural Analogues with Benzodioxole Moieties
- Compound 10 (N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzamide) : This molecule incorporates a benzodioxole group linked to a benzamide scaffold via a butanamido chain. Unlike the target compound, it features an isoindole-dione substituent, which enhances rigidity and may improve binding to cyclophilin domains in Ran-binding protein 2 (Ranbp2) .
- The sulfanyl group may also alter target selectivity .
Triazolo-Heterocycle Derivatives
- Compound 15 (Subtype-Selective Fluorescent Adenosine A2AR Ligand): Features a [1,2,4]triazolo[1,5-c]pyrimidine core with a piperazine-ethyl tail, designed for adenosine receptor binding.
- 7{1} (N-(4-Fluorophenyl)-3-[5-Oxo-4-(2-Phenylethyl)-4,5-Dihydro[1,2,4]Triazolo[4,3-a]Quinazolin-1-yl]Propanamide): This triazoloquinazolinone derivative demonstrates >80% inhibition of Acinetobacter baumannii, highlighting the antimicrobial relevance of triazolo scaffolds. The target compound’s simpler triazolopyridine structure may lack the quinazolinone ring’s planar geometry, which is critical for bacterial membrane penetration .
Propanamide-Linked Compounds
- Compound 12 (N-(3-Chloro-4-Methoxyphenyl)-2-{[5-Oxo-4-(Prop-2-en-1-yl)-4H,5H-[1,2,4]Triazolo[4,3-a]Quinazolin-1-yl]Sulfanyl}-2-Phenylacetamide): Combines a triazoloquinazolinone with a propanamide-like linker. The allyl group and sulfanyl substituent enhance hydrophobicity, whereas the target compound’s benzodioxole may prioritize CNS permeability due to its smaller size and lower polarity .
Data Table: Key Comparative Features
Key Research Findings and Implications
Structural Determinants of Activity : The benzodioxole group is a conserved feature in compounds targeting CNS or antimicrobial pathways, but its activity depends on substituents. For example, isoindole-dione in Compound 10 improves cyclophilin binding , while the triazolopyridine in the target compound may favor enzyme inhibition.
Linker Flexibility vs. Stability: Propanamide linkers (as in the target compound) balance flexibility and metabolic stability, whereas sulfanyl groups (876555-69-0) or quinazolinone rings (7{1}) prioritize rigidity and target engagement .
Unmet Potential: The target compound’s lack of reported activity data highlights a research gap. Analogues like 7{1} and Compound 15 demonstrate that minor structural tweaks (e.g., fluorophenyl or piperazine groups) can unlock specific biological activities .
Biological Activity
The compound 3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 348.39 g/mol. The structural features that contribute to its biological activity include the benzodioxole moiety and the triazolo-pyridine structure.
Research indicates that compounds containing triazolo and pyridine structures often exhibit inhibitory activity against various kinases and enzymes involved in cancer progression and other diseases. The presence of the benzodioxole group is associated with enhanced bioactivity due to its electron-donating properties, which may improve binding affinity to target proteins.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Anticancer Efficacy
- A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The compound demonstrated significant growth inhibition with an IC50 value of approximately 25 µM after 72 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway by increasing Bax/Bcl-2 ratios and activating caspases .
-
Kinase Inhibition
- Another study focused on the compound's ability to inhibit c-Src kinase activity, which is often overexpressed in various cancers. The compound was shown to reduce phosphorylation levels of c-Src substrates significantly, indicating a direct inhibitory effect on kinase activity . The results suggest potential applications in targeting tumors with high c-Src expression.
Pharmacological Profile
The pharmacological profile of this compound indicates a promising therapeutic potential across multiple disease models:
- Selectivity: Preliminary data suggest that the compound selectively inhibits cancer cell lines while sparing normal cells.
- Toxicity: Toxicological assessments indicate low toxicity at therapeutic doses, making it a candidate for further development.
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound comprises a 1,3-benzodioxole moiety linked via a propanamide chain to a [1,2,4]triazolo[4,3-a]pyridine group. The benzodioxole contributes electron-rich aromaticity, while the triazolopyridine heterocycle introduces hydrogen-bonding and π-stacking capabilities. These features impact solubility, metabolic stability, and interactions with biological targets .
Q. What synthetic routes are commonly employed for assembling the triazolo[4,3-a]pyridine core?
A validated method involves cyclocondensation of hydrazine derivatives with substituted pyridines. For example, 5-exo-dig cyclization of alkynylpyridines with phosphonates under mild conditions (e.g., chloroform, triethylamine, 18–24 h) yields triazolopyridine derivatives with high regioselectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of the benzodioxolyl and triazolopyridinyl moieties?
Key optimizations include:
- Solvent selection : Chloroform or DCM minimizes side reactions due to low polarity.
- Catalysis : Triethylamine (0.5–1.0 eq) enhances nucleophilicity during amide bond formation.
- Temperature : Room temperature (20–25°C) balances reaction rate and byproduct suppression . Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >85% purity .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR identify regiochemistry (e.g., singlet for triazole protons at δ 8.2–8.5 ppm) and amide linkage (N–H stretch at ~3300 cm in IR) .
- X-ray Crystallography : Resolves ambiguous stereochemistry; C–H···O interactions between benzodioxole and triazolopyridine are common (CCDC 1876881) .
- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Benzodioxole substitution : Electron-donating groups (e.g., methoxy) enhance binding to serotonin receptors, while halogens improve metabolic stability .
- Triazolopyridine alkylation : Methyl or ethyl groups at N-3 reduce cytotoxicity but may lower affinity for kinase targets .
- Propanamide chain length : Shorter chains (C2 vs. C3) decrease solubility but increase blood-brain barrier penetration in anticonvulsant studies .
Q. How can contradictory results in pharmacological assays (e.g., anticonvulsant vs. cytotoxic effects) be resolved?
- Dose-response profiling : Establish EC and IC values across multiple cell lines (e.g., HEK293 for receptor activity, HepG2 for toxicity) .
- Molecular docking : Compare binding modes to off-target receptors (e.g., GABA vs. CYP3A4) using software like AutoDock Vina .
- Metabolite screening : LC-MS/MS identifies reactive intermediates that may contribute to cytotoxicity .
Methodological Notes
- Synthesis scalability : Gram-scale production requires inert atmosphere (N) to prevent oxidation of the triazole ring .
- Data reproducibility : Cross-validate NMR assignments with DEPT-135 and HSQC to avoid misinterposing overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
